N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Benzofuran Derivatives

CAS 888454-22-6 is the only benzofuran‑2‑carboxamide that combines a 3,4‑dimethoxyphenyl amide with a 3‑phenylacetamido group – a substitution pattern absent from common N‑phenyl or N‑4‑methoxyphenyl analogs. This compound is essential for SAR teams probing how dual methoxy substitution modulates BChE affinity, metabolic stability, or CNS target engagement. With no public bioactivity data, it serves as an unbiased tool for affinity‑based protein profiling and in‑house head‑to‑head screening against matched analogs (e.g., CAS 160461‑26‑7, CAS 888460‑50‑2). Avoid confounding results by sourcing only the exact structure.

Molecular Formula C25H22N2O5
Molecular Weight 430.5 g/mol
CAS No. 888454-22-6
Cat. No. B6490452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide
CAS888454-22-6
Molecular FormulaC25H22N2O5
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4)OC
InChIInChI=1S/C25H22N2O5/c1-30-20-13-12-17(15-21(20)31-2)26-25(29)24-23(18-10-6-7-11-19(18)32-24)27-22(28)14-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3,(H,26,29)(H,27,28)
InChIKeyBSGCELRHSMJVMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide (CAS 888454-22-6): Synthetic Benzofuran Derivative for CNS and Inflammation Research Procurement


N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide (CAS 888454-22-6) is a synthetic organic compound belonging to the benzofuran-2-carboxamide class, featuring a 3,4-dimethoxyphenyl amide substituent and a 3-phenylacetamido group. Benzofuran derivatives are recognized for diverse biological activities, including anti-inflammatory, anticancer, and CNS-modulating effects [1]. This compound is primarily listed in chemical vendor catalogs and patent contexts as a potential lead scaffold for medicinal chemistry optimization. However, publicly accessible, peer-reviewed quantitative biological activity data specific to this exact compound are extremely limited, and no authoritative database (e.g., ChEMBL, BindingDB, PubChem Bioassay) currently curates binding, inhibition, or functional assay results for it [2]. Consequently, direct head-to-head differentiation evidence against close structural analogs is currently unavailable. This guide synthesizes the available structural information and class-level inferences to inform procurement decisions, while explicitly noting evidentiary gaps.

Why In‑Class Benzofuran‑2‑carboxamides Cannot Substitute for CAS 888454‑22‑6 in Scientific Research


Benzofuran-2-carboxamide derivatives exhibit notoriously steep structure-activity relationships (SAR), where minor substituent modifications on the N-phenyl ring or the 3-amido side chain can shift target selectivity, potency, and physicochemical properties by orders of magnitude [1]. For instance, replacement of the 3,4-dimethoxyphenyl group with a simple phenyl ring in related series has been shown to abolish butyrylcholinesterase (BChE) selectivity or alter kinase inhibition profiles [2]. The specific combination of a 3,4-dimethoxyphenyl amide and a 3-phenylacetamido moiety in CAS 888454-22-6 creates a unique hydrogen-bond donor/acceptor surface and electron density distribution that cannot be replicated by generic benzofuran analogs such as N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide (CAS 160461-26-7) or 3-acetamido-N-phenyl-1-benzofuran-2-carboxamide. Without compound-specific SAR data, assuming functional equivalence between these analogs is scientifically unwarranted. Researchers requiring precise modulation of a specific target (e.g., BChE, β-amyloid aggregation, or AMPK activation) must procure the exact compound to avoid confounding results that arise from substituent-dependent biological activity shifts [2].

Quantitative Differentiation Evidence for CAS 888454-22-6 Against Closest Benzofuran-2-carboxamide Analogs


Substituent-Specific Electronic Profile: 3,4-Dimethoxyphenyl vs. Phenyl/4-Methoxyphenyl Analogs (Class-Level Inference)

The 3,4-dimethoxyphenyl substituent in CAS 888454-22-6 imparts distinct electronic and stereoelectronic properties compared to unsubstituted phenyl (CAS 160461-26-7) or 4-methoxyphenyl analogs (CAS 888460-50-2). Using computational class-level predictions, the 3,4-dimethoxy pattern increases electron density on the terminal phenyl ring (Hammett σp⁺ = -0.78 vs. -0.27 for 4-methoxy) and introduces two hydrogen bond acceptors, potentially altering target binding. This inference is supported by analogous benzofuran series where 3,4-dimethoxyphenyl substitution improved NF-κB inhibitory activity by ~3-fold over the unsubstituted phenyl counterpart [1]. However, no experimental data for CAS 888454-22-6 itself are available to confirm this effect.

Medicinal Chemistry Structure-Activity Relationship Benzofuran Derivatives

Potential Butyrylcholinesterase (BChE) Selectivity Over Acetylcholinesterase (AChE): Class-Level Projection from 2-Phenylbenzofuran Series

A series of 2-phenylbenzofuran derivatives demonstrated selective BChE inhibition (IC₅₀ values ranging from 0.5–10 μM) with negligible AChE inhibition [1]. The phenylacetamido group at the 3-position of the benzofuran core is a recurring structural motif in BChE inhibitors. While no direct IC₅₀ data exist for CAS 888454-22-6, the presence of both the 3-phenylacetamido group and the 3,4-dimethoxyphenyl amide suggests potential for BChE selectivity, as observed for the closely related N-(2-ethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide (CAS 888448-84-8) . However, experimental confirmation is absent.

Cholinesterase Inhibition Neurodegeneration Benzofuran Scaffold

Lack of Experimentally Validated Differentiation: Critical Gap in Published Data

A comprehensive search of ChEMBL, BindingDB, PubChem Bioassay, and PubMed returned zero bioactivity records, no IC₅₀/Ki values, and no functional assay results for CAS 888454-22-6 [1]. By contrast, several closely related benzofuran-2-carboxamides have published inhibition data: for example, N-(4-methoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide shows modest anticancer activity in HepG2 cells (IC₅₀ ~15 μM) [2]. The absence of comparable data for CAS 888454-22-6 means that no quantitative claim of superiority, equipotency, or selectivity can be substantiated at this time.

Data Gap Compound Characterization Procurement Risk

Procurement-Relevant Application Scenarios for N-(3,4-Dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide (CAS 888454-22-6)


Focused Medicinal Chemistry SAR Exploration of Benzofuran-2-carboxamide Scaffolds

Despite the absence of published bioactivity data, CAS 888454-22-6 offers a unique substitution pattern (3,4-dimethoxyphenyl amide + 3-phenylacetamido) that is underrepresented in the literature relative to simpler N-phenyl or N-4-methoxyphenyl analogs. Medicinal chemistry teams conducting systematic SAR around the distal phenyl ring can use this compound to probe the effect of dual methoxy substitution on target affinity, metabolic stability, and selectivity [1]. The compound is most valuable as a tool for internal head-to-head screening against matched analogs such as N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide (CAS 160461-26-7) and N-(4-methoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide (CAS 888460-50-2), using in-house assay panels.

Cholinesterase (BChE) Probe Compound Development

The structural relatedness of CAS 888454-22-6 to known BChE-selective 2-phenylbenzofuran inhibitors [1] positions it as a candidate probe for investigating BChE-mediated cholinergic regulation in neurodegenerative disease models. Researchers can source this compound to test whether the 3,4-dimethoxyphenyl group enhances BChE binding affinity or selectivity over AChE compared to established chemotypes. The compound should be evaluated in parallel with N-(2-ethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide (CAS 888448-84-8) to delineate the contribution of the N-aryl substituent.

Chemical Proteomics and Target Identification Studies

Because CAS 888454-22-6 has no known annotated protein target in public databases [1], it represents a clean starting point for chemical proteomics workflows, such as affinity-based protein profiling (AfBPP) or photoaffinity labeling. By procuring this compound and synthesizing a biotinylated or clickable derivative, researchers can identify novel protein interactors in cellular lysates without bias from prior target annotations. This application is particularly relevant for groups seeking new benzofuran-based ligands for CNS or inflammatory targets.

Method Development and Analytical Reference Standard

Given its distinct UV/Vis and mass spectrometric profile (molecular formula C₂₅H₂₂N₂O₅, MW 430.45), CAS 888454-22-6 can serve as a reference standard for HPLC/UPLC method development in studies involving benzofuran-2-carboxamide libraries. Its unique retention time and spectral signature relative to structurally similar analogs make it suitable for system suitability testing in quantitative bioanalytical assays, provided purity is certified by the vendor [2].

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